N-[[2-(difluoromethoxy)phenyl]carbamoyl]benzamide
Overview
Description
N-[[2-(difluoromethoxy)phenyl]carbamoyl]benzamide is an organic compound with the molecular formula C15H12F2N2O3 This compound is known for its unique chemical structure, which includes a difluoromethoxy group attached to a phenyl ring, an amide linkage, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(difluoromethoxy)phenyl]carbamoyl]benzamide typically involves the reaction of 2-(difluoromethoxy)aniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable reagent.
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Step 1: Formation of Intermediate
Reactants: 2-(difluoromethoxy)aniline, benzoyl chloride
Conditions: Base (triethylamine), solvent (dichloromethane)
Reaction: [ \text{2-(difluoromethoxy)aniline} + \text{benzoyl chloride} \rightarrow \text{Intermediate} ]
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Step 2: Conversion to Final Product
Reactants: Intermediate, suitable reagent (e.g., acetic anhydride)
Conditions: Solvent (dichloromethane), temperature control
Reaction: [ \text{Intermediate} + \text{acetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(difluoromethoxy)phenyl]carbamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions
Reduction: Lithium aluminum hydride, sodium borohydride; solvent (ether or tetrahydrofuran)
Substitution: Nucleophiles (e.g., amines, thiols); solvent (dichloromethane), temperature control
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted amides or other derivatives
Scientific Research Applications
N-[[2-(difluoromethoxy)phenyl]carbamoyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[[2-(difluoromethoxy)phenyl]carbamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)benzamide
- N-({[2-(methoxy)phenyl]amino}carbonyl)benzamide
- N-({[2-(chloromethoxy)phenyl]amino}carbonyl)benzamide
Uniqueness
N-[[2-(difluoromethoxy)phenyl]carbamoyl]benzamide is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[[2-(difluoromethoxy)phenyl]carbamoyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O3/c16-14(17)22-12-9-5-4-8-11(12)18-15(21)19-13(20)10-6-2-1-3-7-10/h1-9,14H,(H2,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSBALBFMVBNEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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